Furfuryl-d2 Thiol
CAS No.: 136430-22-3
Cat. No.: VC0018114
Molecular Formula: C5H6OS
Molecular Weight: 116.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136430-22-3 |
|---|---|
| Molecular Formula | C5H6OS |
| Molecular Weight | 116.174 |
| IUPAC Name | dideuterio(furan-2-yl)methanethiol |
| Standard InChI | InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2/i4D2 |
| Standard InChI Key | ZFFTZDQKIXPDAF-APZFVMQVSA-N |
| SMILES | C1=COC(=C1)CS |
Introduction
Chemical Structure and Properties
Furfuryl-d2 Thiol consists of a furan ring connected to a thiol group (-SH) via a methylene bridge where the two hydrogen atoms are replaced with deuterium atoms. This strategic deuteration creates a compound that retains the chemical behavior of furfuryl mercaptan while providing a distinct mass spectrometric signature.
Molecular Structure Analysis
The molecular structure of Furfuryl-d2 Thiol features a five-membered aromatic furan ring with an oxygen atom at position 1 and a dideuteriomethyl thiol group (-CD2SH) attached at position 2. The arrangement creates a molecule with specific electron distribution patterns that influence its reactivity and binding properties. The furan ring contributes aromatic characteristics, while the thiol group provides reactive sites for various chemical transformations. The deuterium atoms, being heavier isotopes of hydrogen, provide minimal structural alteration while offering significant analytical advantages.
Physical and Chemical Properties
Furfuryl-d2 Thiol exists as a liquid at room temperature with physical properties similar to its non-deuterated analog. The compound demonstrates moderate solubility in organic solvents while exhibiting limited water solubility. The thiol group (-SH) represents a reactive functional center capable of participating in various chemical reactions, particularly oxidation-reduction processes and nucleophilic substitutions.
| Property | Value/Description |
|---|---|
| CAS Number | 136430-22-3 |
| Molecular Formula | C5H6OS |
| Molecular Weight | 116.174 g/mol |
| IUPAC Name | dideuterio(furan-2-yl)methanethiol |
| Physical State | Liquid at room temperature |
| Reactive Groups | Thiol (-SH), Furan ring |
| Deuterium Positioning | Methylene bridge connecting furan ring to thiol group |
Synthesis and Production Methods
The synthesis of Furfuryl-d2 Thiol involves specialized techniques that ensure proper deuterium incorporation while maintaining the integrity of the molecular structure.
Laboratory Synthesis
Applications in Scientific Research
Furfuryl-d2 Thiol serves various important functions in scientific research, with applications spanning multiple disciplines from analytical chemistry to pharmacology.
Metabolic Tracing Studies
One of the primary applications of Furfuryl-d2 Thiol is its use as a metabolic tracer in biological studies. The deuterium labeling enables researchers to track the compound's distribution, transformation, and elimination in living organisms. This application provides valuable insights into:
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Metabolic pathways of thiol-containing compounds
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Absorption and distribution patterns in biological systems
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Biotransformation mechanisms of heterocyclic compounds
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Excretion routes and kinetics
The distinct mass spectrometric signature created by the deuterium atoms allows researchers to differentiate between the administered compound and endogenous molecules, providing clear data on metabolic processes.
Drug Discovery Applications
In pharmaceutical research, Furfuryl-d2 Thiol serves as a tool for understanding drug metabolism and pharmacokinetics. By incorporating deuterium-labeled compounds into drug candidates or using them as model compounds, researchers can:
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Study the metabolic stability of thiol-containing drugs
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Identify potential metabolic vulnerabilities in drug candidates
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Evaluate the impact of structural modifications on drug disposition
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Develop improved analytical methods for drug monitoring
The compound helps researchers understand the pharmacokinetics and dynamics of thiol-containing drug candidates, providing critical information for drug development processes.
Analytical Chemistry Applications
In analytical chemistry, Furfuryl-d2 Thiol serves as a reference standard for method development and validation. The deuterium labeling creates distinctive mass spectrometric features that allow for accurate quantification and identification in complex matrices. This makes the compound valuable for:
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Developing mass spectrometry methods
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Creating internal standards for quantitative analysis
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Validating analytical procedures for thiol detection
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Studying isotope effects in chemical reactions
Biological Activity and Interactions
The biological properties of Furfuryl-d2 Thiol stem primarily from its thiol functional group, which participates in various biochemical processes.
Comparative Analysis with Related Compounds
Understanding Furfuryl-d2 Thiol's properties and applications benefits from comparison with structurally related compounds.
Comparison with Non-deuterated Furfuryl Thiol
Furfuryl-d2 Thiol maintains nearly identical chemical properties to its non-deuterated analog, with the primary differences appearing in analytical properties rather than reaction chemistry. The deuterium labeling creates:
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Increased molecular weight by approximately 2 atomic mass units
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Distinctive fragmentation patterns in mass spectrometry
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Different NMR spectroscopic profiles
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Slightly altered vibration frequencies in infrared spectroscopy
These differences enable differentiation between the deuterated and non-deuterated compounds without significantly changing the chemical behavior.
Comparison with Other Heterocyclic Thiols
When compared to other heterocyclic thiols, Furfuryl-d2 Thiol shows distinctive properties related to its furan-based structure. Studies comparing furfuryl compounds with thenyl compounds (containing a thiophene ring instead of furan) reveal important differences in hydrogen bonding behavior . While furfuryl compounds can form hydrogen bonds through the ring oxygen, the substitution of oxygen with sulfur in the heterocyclic ring creates different electronic distributions and interaction patterns. These structural differences influence:
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Hydrogen bonding capabilities
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Conformational preferences
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Reactivity patterns
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Interaction with water and other polar molecules
Research Findings and Future Directions
Recent research involving Furfuryl-d2 Thiol and related compounds has provided valuable insights into their properties and potential applications.
Recent Studies on Hydrogen Bonding Behavior
Research investigating the interaction of furfuryl compounds with water has revealed interesting hydrogen bonding patterns . Studies indicate that in furfuryl alcohol, water can bind to form a dimer stabilized by two simultaneous hydrogen bonds of dominant electrostatic character. In contrast, furfuryl mercaptan (the non-deuterated analog of Furfuryl-d2 Thiol) forms two distinct isomers when binding to water, with the primary interaction being a water-to-ring hydrogen bond .
These findings suggest that Furfuryl-d2 Thiol would likely demonstrate similar hydrogen bonding patterns, with the thiol group serving as both a hydrogen bond donor and acceptor depending on the molecular environment. This dual functionality creates versatile interaction possibilities in various chemical and biological contexts.
Future Research Directions
Based on the current understanding of Furfuryl-d2 Thiol, several promising research directions emerge:
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Expanded investigation of its antioxidant properties in various biological systems
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Development of novel analytical methods utilizing its unique deuterium signature
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Exploration of its potential as a stabilizing agent for sulfur-sensitive compounds
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Investigation of its interaction with specific enzymes involved in detoxification processes
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